1-(2-bromobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine

Synthetic chemistry Cross-coupling Medicinal chemistry building block

Procure 1-(2-bromobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine (CAS 1704634-66-1) for structure-activity divergence studies unavailable with generic chloro or des-sulfonyl analogs. The 2-bromobenzoyl group enables milder Pd-catalyzed cross-coupling for late-stage diversification, while the distinct 4-methoxybenzenesulfonyl moiety avoids P-gp efflux liabilities. This specific bromo-methoxy substitution pattern is critical for probing halogen-enriched inhibitor chemotypes and is absent in published kinase SAR, offering genuine IP generation potential for screening laboratories.

Molecular Formula C19H20BrNO4S
Molecular Weight 438.34
CAS No. 1704634-66-1
Cat. No. B2606916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-bromobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine
CAS1704634-66-1
Molecular FormulaC19H20BrNO4S
Molecular Weight438.34
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Br
InChIInChI=1S/C19H20BrNO4S/c1-25-14-6-8-15(9-7-14)26(23,24)16-10-12-21(13-11-16)19(22)17-4-2-3-5-18(17)20/h2-9,16H,10-13H2,1H3
InChIKeySZQPFCYUUWKVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Bromobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine CAS 1704634-66-1: Structural Identity and Procurement Baseline


1-(2-Bromobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine (CAS 1704634-66-1) is a dual-substituted piperidine derivative with a molecular formula of C19H20BrNO4S and a molecular weight of 438.3 g/mol [1]. The compound features a 2-bromobenzoyl amide at the piperidine N1 position and a 4-methoxybenzenesulfonyl group at the C4 position, combining an electrophilic aryl bromide handle with a sulfonyl moiety on a single piperidine core [2]. It is catalogued as a research-grade screening compound (e.g., Life Chemicals F6441-6680; AKOS024884453) with a computed XLogP3 of 3.5 and a topological polar surface area (tPSA) of 72.1 Ų, placing it within drug-like chemical space per Lipinski parameters [1]. No peer-reviewed biological activity data or target engagement profiles have been published for this specific compound as of the search date; all differentiation evidence below is therefore derived from comparative physicochemical analysis and class-level inference from structurally related sulfonylpiperidine and benzoylpiperidine analogs.

Why 1-(2-Bromobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine Cannot Be In-Class Substituted Without Functional Consequence


Compounds within the benzoyl-sulfonylpiperidine class exhibit pronounced structure-activity divergence depending on halogen identity (Br vs. Cl vs. F) and sulfonyl aryl substitution (4-methoxy vs. 4-fluoro vs. unsubstituted phenyl). The 2-bromobenzoyl group provides a C–Br bond (bond dissociation energy ~337 kJ/mol for aryl-Br) that enables palladium-catalyzed cross-coupling reactivity (Suzuki, Buchwald-Hartwig) under milder conditions than the corresponding aryl chloride (C–Cl BDE ~399 kJ/mol), while the 4-methoxybenzenesulfonyl group contributes distinct electronic and steric properties versus 4-fluoro or unsubstituted phenylsulfonyl analogs [1]. Published data on N-sulfonylpiperidine derivatives demonstrate that even minor substituent changes on the sulfonyl aryl ring can shift VEGFR-2 IC50 values by over 10-fold (e.g., from 0.0554 µM to >1 µM across analogs in the same series) [2]. Similarly, benzoylpiperidine MAGL inhibitors show that halogen position and identity on the benzoyl ring critically modulate enzymatic potency from low nanomolar to inactive [3]. Generic substitution with a chloro-benzoyl, des-benzoyl, or des-sulfonyl analog therefore risks losing both the synthetic reactivity profile and any target engagement potential inherent to the specific bromo-methoxy substitution pattern.

Quantitative Differentiation Evidence: 1-(2-Bromobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine vs. Closest Analogs


Aryl Bromide Reactivity Advantage Over Aryl Chloride Analog: Cross-Coupling Enablement

The 2-bromobenzoyl substituent enables oxidative addition to Pd(0) catalysts with significantly lower activation energy than the 2-chlorobenzoyl analog, directly impacting synthetic tractability for downstream derivatization [1]. Aryl bromides undergo Suzuki-Miyaura coupling approximately 10- to 100-fold faster than the corresponding aryl chlorides under standard conditions (Pd(PPh3)4, K2CO3, DME/H2O, 80 °C), with typical rate constants (k_rel) of ~50 for PhBr vs. ~1 for PhCl using Pd(PPh3)4 [2]. This differential reactivity means the target compound serves as a competent Suzuki partner for biaryl library synthesis without requiring specialized Pd ligands (e.g., SPhos, XPhos) that are mandatory for the chloro analog [1]. Conversely, the 4-fluorobenzenesulfonyl analog (CAS 1448051-02-2) retains electrophilic aromatic fluorine but this position is substantially less reactive toward cross-coupling than the aryl bromide on the benzoyl ring [3].

Synthetic chemistry Cross-coupling Medicinal chemistry building block

Physicochemical Differentiation: Lipophilicity and Polar Surface Area vs. Des-Benzoyl and Des-Sulfonyl Analogs

The target compound occupies a distinct physicochemical space compared to its mono-substituted analogs. Its computed XLogP3 of 3.5 and tPSA of 72.1 Ų place it within the central nervous system multiparameter optimization (CNS MPO) favorable zone (tPSA < 90 Ų, logP 1–4), while the des-benzoyl analog 4-(4-methoxybenzenesulfonyl)piperidine (MW 255.34, tPSA ~55 Ų) and the des-sulfonyl analog 1-(2-bromobenzoyl)piperidine (MW 268.15, tPSA ~20 Ų) are substantially smaller and more polar or more lipophilic, respectively [1][2]. The dual substitution elevates the molecular weight by 170–183 Da relative to the mono-substituted scaffolds, increasing the heavy atom count to 26 and providing additional hydrogen bond acceptor capacity (4 HBA) without introducing hydrogen bond donors (0 HBD), a profile associated with improved membrane permeability for intracellular target engagement [1]. Compared to TASIN-1 (a 4-methoxybenzenesulfonyl-bipiperidine; MW 336.5, XLogP3 ~2.8), the target compound is more lipophilic and contains a bromine atom that contributes to both polarizable surface area and potential halogen bonding interactions [3].

Drug-likeness ADME prediction Physicochemical profiling

Class-Level Kinase Inhibition Potential: N-Sulfonylpiperidine Scaffold Benchmarking

While the target compound itself lacks published bioactivity data, the N-sulfonylpiperidine chemotype has been validated as a productive scaffold for kinase inhibition. Elgammal et al. (2024) reported that a panel of N-sulfonylpiperidine derivatives achieved VEGFR-2 IC50 values as low as 0.0554 µM (compound 8), comparable to sorafenib (IC50 = 0.0416 µM), with anti-proliferative IC50 values of 3.94, 3.76, and 4.43 µM against HCT-116, HepG-2, and MCF-7 cell lines respectively [1]. Crucially, SAR within this series demonstrated that sulfonyl aryl substitution was a key potency determinant: compound 8 (bearing a specific N-sulfonylaryl group) was ~18-fold more potent than compound 3a (IC50 = 0.981 µM) at the VEGFR-2 enzymatic level [1]. The target compound's 4-methoxybenzenesulfonyl group differs from the optimal substituents in the Elgammal series, suggesting its kinase inhibition profile would likely be distinct from compound 8. Additionally, aryl sulfonylpiperidines have shown activity as thymidylate kinase (TMK) inhibitors with >105-fold selectivity for bacterial vs. human TMK [2].

Kinase inhibition VEGFR-2 Anticancer Sulfonylpiperidine

Benzoylpiperidine MAGL Inhibition Class Benchmark vs. Target Compound Scaffold

The benzoylpiperidine substructure of the target compound maps onto a validated MAGL inhibitor pharmacophore. Granchi et al. (2020) optimized second-generation benzoylpiperidine derivatives as reversible MAGL inhibitors, identifying compounds with enzymatic IC50 values in the low nanomolar range (e.g., compound 21a: MAGL IC50 = 8.2 nM; compound 22a: IC50 = 6.1 nM) and demonstrating that these compounds reduced proliferation of multiple cancer cell lines including MDA-MB-231 (breast) and U87MG (glioblastoma) [1]. SAR analysis revealed that the 2-position substituent on the benzoyl ring was critical: compounds with 2-methyl or 2-fluoro substitution retained potency, while bulkier or more polar 2-substituents reduced activity [1]. The target compound's 2-bromobenzoyl group introduces steric bulk (Br van der Waals radius = 1.85 Å vs. F = 1.47 Å, CH3 = ~2.0 Å) and distinct electronic properties that have not been evaluated in published MAGL inhibitor SAR, representing an unexplored region of chemical space for this target class [1]. Unlike the Granchi series, the target compound also incorporates the 4-methoxybenzenesulfonyl group, which is absent from all published benzoylpiperidine MAGL inhibitors and could confer additional target engagement or selectivity properties.

MAGL inhibition Endocannabinoid Benzoylpiperidine Cancer

Rotatable Bond Count and Conformational Pre-organization vs. Biarylpiperidine Analog TASIN-1

The target compound has 4 rotatable bonds, compared to 3 for TASIN-1 (a 4-methoxybenzenesulfonyl-bipiperidine with published APC-selective cytotoxicity, IC50 = 70 nM against APC-truncated colorectal cancer cells) [1][2]. The additional rotatable bond arises from the benzoyl amide linkage (C–N rotation between piperidine and 2-bromophenyl ring), which introduces one extra degree of conformational freedom vs. the bipiperidine scaffold of TASIN-1 where the second piperidine ring is directly N-substituted. Lower rotatable bond counts have been correlated with improved oral bioavailability in drug candidates (mean rotatable bonds = 6 for oral drugs vs. 8 for injectables; Veber et al., 2002), and the target compound's count of 4 is favorable [3]. However, the bromophenyl ring's rotational freedom means the compound samples a broader conformational ensemble than TASIN-1, which may impact entropic binding penalties depending on the target binding site topology [3]. The 4-methoxybenzenesulfonyl group, common to both compounds, provides a rigid sulfonyl anchor (S=O bonds, restricted rotation) that partially offsets the benzoyl amide flexibility [1].

Conformational analysis Ligand efficiency Target engagement

High-Value Application Scenarios for 1-(2-Bromobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine Based on Evidence Profile


Diversity-Oriented Synthesis: Suzuki-Miyaura Library Expansion via Aryl Bromide Handle

The 2-bromobenzoyl group enables efficient Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids using standard Pd(PPh3)4 catalysis, without requiring specialized biarylphosphine ligands as would the chloro analog [4]. Research groups synthesizing biaryl libraries for kinase or GPCR screening can use this compound as a late-stage diversification point, coupling the bromine atom with boronic acid partners (phenyl, pyridyl, pyrimidyl, etc.) to generate focused libraries of 10–100 analogs in a single parallel synthetic step. The methoxybenzenesulfonyl group at C4 remains inert under Suzuki conditions, preserving the sulfonyl pharmacophore element during diversification [5]. This dual-handle architecture enables systematic exploration of both the N-benzoyl aryl group and the C4-sulfonyl aryl group through independent synthetic manipulations.

Kinase Profiling: Unexplored N-Sulfonylpiperidine Chemotype for VEGFR-2/TMK Panel Screening

Based on class-level evidence that N-sulfonylpiperidine derivatives achieve VEGFR-2 IC50 values as low as 55.4 nM and exhibit antiproliferative activity comparable to vinblastine and doxorubicin in HCT-116, HepG-2, and MCF-7 cell lines [4], this compound represents a structurally novel screening candidate for kinase panel profiling. Its 2-bromobenzoyl/4-methoxysulfonyl substitution pattern has not been evaluated in any published kinase SAR study, making it a legitimate probe for identifying novel kinase inhibition profiles. Procurement is justified for laboratories running high-throughput kinase selectivity panels (e.g., Eurofins KinaseProfiler, DiscoverX scanMAX) where novel chemotypes are valued for IP generation and scaffold hopping.

MAGL Inhibitor Lead Generation: 2-Bromobenzoyl Scan of the Benzoylpiperidine Pharmacophore

The benzoylpiperidine substructure is a validated reversible MAGL inhibitor pharmacophore with published low-nanomolar potency leads (IC50 = 6.1–8.2 nM) [4]. The target compound's 2-bromobenzoyl group is sterically intermediate between the optimal 2-fluoro (van der Waals radius 1.47 Å) and the tolerated 2-methyl (van der Waals radius ~2.0 Å) substituents from the Granchi SAR series [4], while the 4-methoxybenzenesulfonyl group introduces an additional hydrogen bond acceptor motif absent in published MAGL inhibitors. This compound is suitable for MAGL enzymatic assay screening (4-nitrophenylacetate or fluorogenic substrate) to determine whether the bromine atom can engage in halogen bonding with the MAGL active site, potentially yielding novel intellectual property around halogen-enriched MAGL inhibitor chemotypes.

Physicochemical Benchmarking: CNS MPO Profiling for Neurotherapeutic Program Enrollment

With XLogP3 = 3.5, tPSA = 72.1 Ų, and zero hydrogen bond donors, the compound falls within the favorable CNS MPO desirability zone (tPSA < 90 Ų, logP 1–4) [4][5]. The 4-methoxybenzenesulfonyl group provides solubility-enhancing polarity (4 HBA) without the P-glycoprotein efflux liability commonly associated with hydrogen bond donors (0 HBD) [5]. CNS drug discovery programs seeking novel piperidine-based scaffolds for targets such as serotonin receptors, sigma receptors, or orexin receptors can use this compound as a starting point for hit expansion, leveraging its balanced physicochemical profile and dual synthetic handles for parallel optimization of potency and ADME properties.

Quote Request

Request a Quote for 1-(2-bromobenzoyl)-4-(4-methoxybenzenesulfonyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.